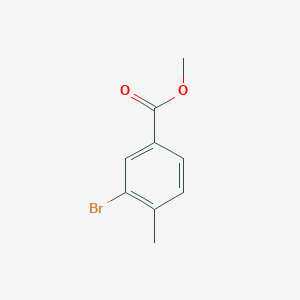

Methyl 3-bromo-4-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASRAGFWFYHMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426758 | |

| Record name | methyl 3-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104901-43-1 | |

| Record name | Methyl 3-bromo-4-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104901-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-bromo-4-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Methyl 3-bromo-4-methylbenzoate via Fischer-Speier Esterification

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of Methyl 3-bromo-4-methylbenzoate, a key chemical intermediate, from its corresponding carboxylic acid. The methodology detailed herein is grounded in the principles of Fischer-Speier esterification, a cornerstone of organic synthesis. This guide emphasizes the mechanistic rationale behind the procedural steps, ensuring a reproducible and well-understood experimental process.

Introduction and Strategic Importance

This compound is a valuable building block in the fields of medicinal chemistry and material science.[1] Its substituted benzene ring offers multiple points for further functionalization, making it a crucial precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] The conversion of 3-bromo-4-methylbenzoic acid to its methyl ester is a critical step to protect the carboxylic acid functionality or to modify the compound's reactivity for subsequent reactions, such as cross-coupling or nucleophilic substitution.[3] This guide focuses on the robust and scalable Fischer-Speier esterification method for this transformation.

The Fischer-Speier Esterification: Mechanistic Underpinnings

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5] The reaction is reversible, and its efficiency is dictated by equilibrium control.[6] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products, typically by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[6][7]

The reaction proceeds through a series of protonation and deprotonation steps, which can be summarized as a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence.[4]

The Mechanism involves:

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon.[4][6]

-

Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7][8]

-

Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol's hydroxyl group) to one of the original hydroxyl groups. This intramolecular transfer converts a hydroxyl group into a much better leaving group: water.[4][6]

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[4][7]

-

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the catalyst (e.g., HSO₄⁻) or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[6][8]

Caption: Figure 1: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper

Reagents:

-

3-bromo-4-methylbenzoic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-bromo-4-methylbenzoic acid (e.g., 2.0 g, 9.30 mmol).

-

Addition of Reagents: Add methanol (20 mL) to the flask. Stir the suspension until the acid is partially dissolved.[9]

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.04 mL, ~2-3 drops) to the stirring mixture.[9] The addition of the strong acid is exothermic and serves to catalyze the reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to 60-65°C using a heating mantle.[9][10] Allow the reaction to reflux for several hours (e.g., 4-42 hours, reaction progress can be monitored by TLC). The refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.

-

Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Quantitative Data Summary

The following table provides an example of reagent quantities for a typical lab-scale synthesis.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents | Role |

| 3-Bromo-4-methylbenzoic acid | 215.05 | 2.0 g | 9.30 | 1.0 | Starting Material |

| Methanol (CH₃OH) | 32.04 | 20 mL | ~494 | ~53 | Reagent & Solvent |

| Sulfuric Acid (H₂SO₄) | 98.08 | ~0.04 mL | ~0.74 | ~0.08 | Catalyst |

Product Workup and Purification

The workup procedure is critical for isolating the ester from the reaction mixture, which contains unreacted starting material, excess methanol, sulfuric acid, and water.[5]

Procedure:

-

Solvent Removal: Concentrate the reaction mixture to approximately one-fifth of its original volume using a rotary evaporator to remove the bulk of the excess methanol.[10]

-

Extraction: Dissolve the residue in ethyl acetate (e.g., 50 mL). Transfer the solution to a separatory funnel.[9][11]

-

Neutralization Wash: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution (e.g., 2 x 30 mL) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced from the neutralization of the acid catalyst and any unreacted carboxylic acid.[5][11][12] Continue until the aqueous layer is basic (check with pH paper). Separate and discard the aqueous layer.

-

Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) solution (e.g., 30 mL). This step helps to remove residual water and water-soluble impurities from the organic phase.[11] Separate and discard the aqueous layer.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.[9][10] The drying agent will clump together as it absorbs water.

-

Final Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, this compound, which should appear as an oil or a low-melting solid.[9] Further purification can be achieved by crystallization or column chromatography if necessary.[13]

Caption: Figure 2: Post-Reaction Workup and Purification Workflow.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

-

Appearance: Colorless to light orange oil or a low-melting solid (Melting Point: 38-44 °C).[2][9][10]

-

¹H NMR Spectroscopy: (500 MHz, CDCl₃) The expected proton NMR spectrum should show distinct signals corresponding to the different protons in the molecule.

-

δ 8.18-8.23 (d or s, 1H): Aromatic proton ortho to the ester group.[10][13]

-

δ 7.85-7.90 (dd, 1H): Aromatic proton ortho to the bromine atom.[10][13]

-

δ 7.28-7.33 (d, 1H): Aromatic proton ortho to the methyl group.[10][13]

-

δ 3.90-3.94 (s, 3H): Methyl protons of the ester group.[10][13]

-

δ 2.44-2.48 (s, 3H): Methyl protons of the ring's methyl group.[10][13]

-

-

Mass Spectrometry: (ESI) The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ is approximately 231.0, corresponding to the molecular formula C₉H₉BrO₂.[13]

Safety Precautions and Hazard Management

Adherence to safety protocols is paramount during this synthesis.

-

3-bromo-4-methylbenzoic acid: May cause skin, eye, and respiratory irritation.[14][15] It is toxic if swallowed.[16][17]

-

Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[14] Highly corrosive. Handle with extreme care, always adding acid to other liquids slowly.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) at all times.[15][16]

-

Handling: All operations involving volatile, flammable, or corrosive materials must be performed within a certified chemical fume hood.[16]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Aqueous acidic and basic waste should be neutralized before disposal. Organic waste should be collected in a designated halogenated waste container.[16][17]

References

- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- Chemistry LibreTexts. (2023, January 22). Esterification.

- Chemguide. (n.d.). Mechanism for the esterification reaction.

- Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2393.

- ALL In Learning. (2020, August 24). ACID CATALYSED ESTERIFICATION OF CARBOXYLIC ACID [Video]. YouTube.

- Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.

- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.

- PrepChem.com. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester.

- Homework.Study.com. (n.d.). In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester?.

- ChemBK. (2024, April 9). This compound.

- ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.

- Dominican University. (2011, July 31). CHEM254 Experiment 06 Synthesis of Novel Esters.

- SIELC Technologies. (2018, May 16). 4-Bromo-3-methylbenzoic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound | 104901-43-1 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. homework.study.com [homework.study.com]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to Methyl 3-bromo-4-methylbenzoate

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-bromo-4-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information and practical insights.

Introduction

This compound, with the CAS number 104901-43-1, is a substituted aromatic ester. Its structure, featuring a bromine atom and a methyl group on the benzene ring, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor in the development of novel molecules with potential biological activity. This guide will delve into its fundamental physical properties, spectroscopic signature, safety and handling protocols, and common synthetic procedures.

Physicochemical Properties

The physical state of this compound can be variable, with some sources describing it as an orange-red solid and others as a clear colorless to pale yellow liquid.[1] This discrepancy may be attributed to the purity of the substance or the ambient temperature, as its melting point is near room temperature.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₂ | [1][2] |

| Molecular Weight | 229.07 g/mol | [1][2] |

| Melting Point | 38-44 °C | [1] |

| Boiling Point | 125-130 °C at 0.1 Torr (130°C at 0.1 mmHg) | [1] |

| Density (predicted) | 1.433 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and other organic solvents. | [1] |

| Appearance | Orange-red solid or clear colorless to pale yellow liquid. | [1] |

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of available spectral information.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides valuable information about the electronic environment of the hydrogen atoms in the molecule. Two slightly different sets of ¹H NMR data have been reported in the literature, which may be due to variations in experimental conditions or solvents.

Dataset 1:

-

Solvent: CDCl₃

-

Chemical Shifts (δ) and Coupling Constants (J):

-

8.18 ppm (d, J = 2.1 Hz, 1H)

-

7.85 ppm (dd, J = 8.1, 1.9 Hz, 1H)

-

7.28 ppm (d, J = 8.1 Hz, 1H)

-

3.90 ppm (s, 3H)

-

2.44 ppm (s, 3H)

-

Dataset 2:

-

Solvent: CDCl₃ (500 MHz)

-

Chemical Shifts (δ) and Coupling Constants (J):

-

8.23 ppm (s, 1H)

-

7.90 ppm (d, J = 8 Hz, 1H)

-

7.33 ppm (d, J = 8 Hz, 1H)

-

3.94 ppm (s, 3H)

-

2.48 ppm (s, 3H)

-

¹³C NMR, IR, and Mass Spectrometry

-

¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the aromatic carbons (with varying chemical shifts due to the substituents), and the methyl carbons of the ester and the tolyl group.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester (typically around 1720 cm⁻¹), C-O stretching, C-H stretching of the aromatic and methyl groups, and C-Br stretching.

-

Mass Spectrometry: A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The nominal molecular weight is 229, so the molecular ion peaks would be expected around m/z 228 and 230. One source reports an HPLC/MS (ESI) with m/z (M+H)⁺ = 231.0.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions must be observed when handling this compound. The following information is derived from the Safety Data Sheet (SDS).[4]

GHS Hazard Statements:

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[4]

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]

-

Ingestion: Clean mouth with water and drink afterwards plenty of water.[4]

It is imperative to consult the full Safety Data Sheet before handling this chemical.[4]

Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of 3-bromo-4-methylbenzoic acid. Two common methods are outlined below.

Fischer Esterification

This is a classic acid-catalyzed esterification method.

Procedure:

-

Suspend 3-bromo-4-methylbenzoic acid (1 equivalent) in methanol (a sufficient volume to allow for stirring).[1]

-

Add a catalytic amount of concentrated sulfuric acid.[1]

-

Heat the reaction mixture at 60°C and stir for an extended period (e.g., 42 hours).[1]

-

Monitor the reaction progress using a suitable technique (e.g., TLC).

-

Upon completion, concentrate the reaction mixture to reduce the volume.[1]

-

Dissolve the residue in an organic solvent such as ethyl acetate.[1]

-

Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a water wash.[1]

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).[1]

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.[1]

-

The product can be used as is for subsequent steps or purified further by crystallization or chromatography if necessary.[1]

Acyl Chloride Formation Followed by Esterification

This method proceeds via a more reactive acyl chloride intermediate.

Procedure:

-

Dissolve 3-bromo-4-methylbenzoic acid (1 equivalent) in a suitable solvent like dichloromethane.

-

Add oxalyl chloride (typically 1.2-1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the mixture at ambient temperature for a few hours until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride in vacuo.

-

Suspend the resulting crude acyl chloride in methanol.

-

Stir until the reaction is complete.

-

Concentrate the solution in vacuo.

-

Purify the residue by flash column chromatography (e.g., using a mixture of ethyl acetate and hexanes as the eluent) to obtain the pure product.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

References

- CP Lab Safety. (n.d.). This compound, 25g, Each.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). Methyl 4-bromobenzoate. National Center for Biotechnology Information.

- SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- ChemBK. (n.d.). This compound.

- PubChem. (n.d.). Methyl 4-bromo-3-nitrobenzoate. National Center for Biotechnology Information.

- PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information.

- NIST. (n.d.). Methyl 4-(methylamino)benzoate. National Institute of Standards and Technology.

- ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid.

Sources

An In-depth Technical Guide to Methyl 3-bromo-4-methylbenzoate (CAS No. 104901-43-1)

Foreword: Understanding a Versatile Chemical Intermediate

Methyl 3-bromo-4-methylbenzoate is a halogenated aromatic ester that has emerged as a crucial building block in the landscape of modern organic synthesis. Its strategic substitution pattern—featuring a bromine atom, a methyl group, and a methyl ester on a benzene ring—provides multiple reactive sites for constructing complex molecular architectures. This guide offers a comprehensive technical overview, moving from fundamental physicochemical properties and synthesis protocols to its applications in medicinal chemistry and materials science. The insights provided herein are curated to empower researchers and development professionals to effectively harness the synthetic potential of this valuable compound.

Core Chemical Identity and Physicochemical Properties

This compound is an organic compound identified by the Chemical Abstracts Service (CAS) number 104901-43-1.[1][2][3] Its structure is foundational to its reactivity and utility in synthesis.

Molecular Structure

The molecule consists of a benzoate core with a bromine atom at position 3 and a methyl group at position 4.

Caption: Chemical structure of this compound.

Key Physicochemical Data

The compound's physical properties are essential for its handling, storage, and application in various reaction conditions. The data below has been consolidated from multiple chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 104901-43-1 | [1][2][4] |

| Molecular Formula | C₉H₉BrO₂ | [1][2][3][5] |

| Molecular Weight | 229.07 g/mol | [2][3][6] |

| Appearance | Colorless to light orange or orange-red solid/liquid | [2][7] |

| Melting Point | 38-44 °C (lit.) | [4][5][7][8] |

| Boiling Point | 130 °C at 0.1 mmHg (lit.) | [4][5][8] |

| Density | ~1.433 g/cm³ (Predicted) | [7][8] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO). | [4][5][7][8] |

| Storage Conditions | Room temperature, under inert atmosphere. | [2][7][8] |

| Flash Point | >230 °F (>110 °C) | [7][8] |

Synthesis and Purification Protocols

The synthesis of this compound is most commonly achieved via esterification of its corresponding carboxylic acid, 3-bromo-4-methylbenzoic acid. The choice of method often depends on the desired scale, reaction time, and available reagents.

Method A: Sulfuric Acid-Catalyzed Fischer Esterification

This classical method is straightforward and cost-effective, making it suitable for large-scale preparations where reaction time is not a critical constraint. The mechanism relies on the protonation of the carbonyl oxygen by the strong acid catalyst, which activates the carboxylic acid toward nucleophilic attack by methanol.

Protocol:

-

Suspend 3-bromo-4-methylbenzoic acid (e.g., 2.0 g, 9.30 mmol) in an excess of methanol (e.g., 20-25 mL).[4][7]

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.04-0.5 mL).[4][7]

-

Heat the reaction mixture to 60°C and stir for an extended period (e.g., 42 hours or overnight) until TLC or HPLC analysis indicates the consumption of the starting material.[4][7]

-

Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.[4][7]

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.[4][8]

-

Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a water wash.[4][7]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[4][7] The product is often obtained as an orange oil and can be used without further purification for many subsequent steps.[4][8]

Method B: Acyl Chloride Formation Followed by Esterification

This two-step approach is faster and often proceeds under milder conditions than Fischer esterification, making it ideal for smaller-scale or time-sensitive syntheses. The carboxylic acid is first converted to a highly reactive acyl chloride intermediate using oxalyl chloride and a catalytic amount of DMF (Vilsmeier-Haack reaction conditions). This intermediate is then immediately quenched with methanol.

Protocol:

-

Dissolve 3-bromo-4-methylbenzoic acid (e.g., 2.0 g, 9.3 mmol) in a dry, non-protic solvent such as dichloromethane (DCM) (e.g., 25 mL).[6]

-

Add oxalyl chloride (e.g., 1.2 equivalents, 11.2 mmol) and a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 100 μL).[6]

-

Stir the mixture at ambient temperature for approximately 2 hours. Effervescence (evolution of CO and CO₂) will be observed.

-

Concentrate the reaction mixture in vacuo to remove excess solvent and oxalyl chloride.[6]

-

Suspend the resulting crude acyl chloride residue in methanol. The esterification is typically rapid and exothermic.[6]

-

After stirring, concentrate the solution in vacuo.[6]

-

Purify the residue by flash column chromatography on silica gel, typically using a non-polar eluent system like 5% ethyl acetate in hexanes, to afford the pure title compound.[6]

Synthesis Workflow Visualization

Caption: Structure with proton labels for ¹H NMR assignment.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected protonated molecular ion peak would be:

-

[M+H]⁺: m/z ≈ 231.0 (for ⁷⁹Br) and 233.0 (for ⁸¹Br), showing a characteristic isotopic pattern for a monobrominated compound. [6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:

-

~1720-1730 cm⁻¹: Strong C=O stretch (ester)

-

~2950-3050 cm⁻¹: C-H stretches (aromatic and aliphatic)

-

~1250-1300 cm⁻¹: C-O stretch (ester)

-

~550-650 cm⁻¹: C-Br stretch

Applications in Synthesis and Drug Discovery

This compound is not an end product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, which can be selectively manipulated to build more complex molecules. [2][4][5][9]

-

Pharmaceutical Synthesis: It serves as a key starting material or intermediate in the synthesis of various therapeutic agents, including anti-tuberculosis drugs, anti-inflammatory compounds, central nervous system drugs, and antineoplastics. [2][7][9]The bromine atom is particularly useful for introducing molecular diversity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

-

Agrochemical R&D: The compound is used to prepare novel insecticides and fungicides. [2][9]Structural modifications can be tailored to enhance potency and selectivity while minimizing environmental impact. [9]* Materials Science: It is employed in the synthesis of functional materials, such as monomers for special polymers and organic light-emitting diodes (OLEDs), where its structure can influence the final material's optical and mechanical properties. [2][9]

Sources

- 1. CAS 104901-43-1 this compound 104901431 | Chemical e-data Search [en.chem-edata.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C9H9BrO2 | CID 7015747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 104901-43-1 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. 104901-43-1 | CAS DataBase [m.chemicalbook.com]

- 9. 104901-43-1 this compound [lingzhiyuechem.com]

Solubility Profile of Methyl 3-bromo-4-methylbenzoate in Organic Solvents: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the solubility of Methyl 3-bromo-4-methylbenzoate, a key intermediate in pharmaceutical synthesis. The document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and a predictive assessment across a range of common organic solvents. Crucially, this guide furnishes detailed, field-proven experimental protocols for the quantitative determination of solubility, empowering researchers to generate reliable and reproducible data. The methodologies are presented with a focus on the underlying scientific rationale, ensuring a deep understanding of the experimental choices.

Introduction: The Critical Role of Solubility

In the realms of organic synthesis and drug development, solubility is not merely a physical parameter; it is a critical determinant of a compound's utility and fate. For an intermediate like this compound, understanding its solubility is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and ensuring smooth downstream processing. In drug development, the solubility of active pharmaceutical ingredients (APIs) and their intermediates directly impacts formulation, bioavailability, and ultimately, therapeutic efficacy. This guide provides the foundational knowledge and practical methodologies required to expertly navigate the solubility characteristics of this compound.

Part 1: Physicochemical Characterization of this compound

A thorough understanding of a molecule's intrinsic properties is the prerequisite to predicting its behavior in different solvent systems. This compound (CAS No. 104901-43-1) is an aromatic ester with a distinct substitution pattern that dictates its polarity and potential for intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₂ | [1][2] |

| Molecular Weight | 229.07 g/mol | [2] |

| Appearance | White to off-white crystalline powder or solid | [3][4] |

| Melting Point | 38-44 °C | [1][2][5] |

| Boiling Point | 130 °C @ 0.1 mmHg | [1][5] |

| Chemical Structure | (See Figure 1) |

The structure reveals a moderately polar ester functional group (-COOCH₃) and a larger, predominantly non-polar aromatic ring substituted with a methyl group and a bromine atom. The electronegative oxygen and bromine atoms create dipole moments, but the overall polarity is balanced by the non-polar hydrocarbon framework. Its solid state at room temperature necessitates the selection of appropriate solvents for any solution-based application.

Part 2: Theoretical Principles of Solubility

The foundational principle for predicting solubility is the adage "like dissolves like".[6][7] This means that substances with similar polarities and intermolecular forces are more likely to be miscible or form a solution.[8][9][10] The dissolution process is an equilibrium between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

-

Polar Solvents: These solvents have large dipole moments. They can be further divided into:

-

Protic: Solvents like methanol and ethanol, which can donate hydrogen bonds.

-

Aprotic: Solvents like Dimethyl Sulfoxide (DMSO) and acetone, which have strong dipoles but do not donate hydrogen bonds.

-

-

Non-polar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and interact primarily through weak van der Waals forces (London dispersion forces).

For this compound, the ester group can act as a hydrogen bond acceptor and engage in dipole-dipole interactions. The aromatic ring can participate in π-stacking and van der Waals interactions. A solvent that can effectively engage in these interactions will be a good solvent for this compound.

Figure 1: Polarity analysis of this compound.

Part 3: Predicted Solubility Profile

While specific quantitative data is sparse in publicly available literature, a reliable predictive profile can be constructed based on theoretical principles and qualitative observations. The compound is noted to be "easily soluble in organic solvents (such as methanol, ethanol, ethyl acetate, dichloromethane, etc.)" and "soluble in dimethyl sulfoxide".[1][3] It is slightly soluble in water.[3]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low to Moderate | Can interact with the non-polar ring, but lacks the polarity to effectively solvate the ester group. |

| Toluene | Non-polar (Aromatic) | Moderate to High | The aromatic ring of toluene can engage in favorable π-stacking with the solute's ring, enhancing solubility over aliphatic hydrocarbons. |

| Diethyl Ether | Slightly Polar | Moderate | The ether oxygen can interact with the solute, but overall polarity is low. |

| Dichloromethane (DCM) | Polar Aprotic | High | Its polarity is sufficient to dissolve the ester group, and it effectively solvates the rest of the molecule. A common solvent for organic reactions.[3] |

| Ethyl Acetate | Polar Aprotic | High | As an ester itself, its polarity is very similar to the solute ("like dissolves like"), leading to excellent solute-solvent interactions.[3] |

| Acetone | Polar Aprotic | High | The strong dipole of the ketone group effectively solvates the polar ester of the solute. |

| Acetonitrile | Polar Aprotic | Moderate to High | A highly polar solvent that should effectively dissolve the compound. |

| Isopropanol | Polar Protic | High | The alcohol can hydrogen bond with the ester oxygens and has a significant non-polar alkyl portion to interact with the ring. |

| Ethanol | Polar Protic | High | Similar to isopropanol, offering a good balance of polar and non-polar interactions.[3] |

| Methanol | Polar Protic | High | The most polar alcohol; highly effective at solvating the ester group.[3] |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Very High | A powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. Confirmed to be a good solvent.[1][2][5] |

| Water | Highly Polar Protic | Very Low | The large, non-polar aromatic portion of the molecule dominates, making it hydrophobic and only slightly soluble in water.[3] |

Part 4: Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, rigorous experimental determination is necessary. The isothermal shake-flask method is a gold-standard technique for measuring the equilibrium solubility of a solid in a solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (≥98% purity)

-

Selected solvent(s) (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

HPLC-UV or other suitable analytical instrument

Experimental Workflow Diagram

Figure 2: Workflow for Isothermal Shake-Flask Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess is critical to ensure that a saturated solution is achieved.

-

Causality: Without excess solid, you would only determine that the compound is soluble up to the tested concentration, not its saturation limit.

-

-

Solvent Addition: Accurately pipette a known volume of the chosen solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the suspension for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.

-

Causality: The dissolution process is an equilibrium. Insufficient time will lead to an underestimation of the true solubility.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible 0.45 µm syringe filter into a clean vial.

-

Trustworthiness: This step is self-validating. Filtration is mandatory to remove any microscopic undissolved particles, which would otherwise be measured and lead to a gross overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear dynamic range of the chosen analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, against a standard curve prepared with known concentrations of this compound.

-

Expertise: HPLC-UV is highly suitable for this compound due to its aromatic ring, which acts as a strong chromophore, allowing for sensitive and accurate detection.

-

-

Calculation: Use the concentration of the diluted sample and the dilution factor to calculate the concentration of the original saturated solution. The final solubility is typically expressed in mg/mL or mol/L.

Conclusion

This compound exhibits a favorable solubility profile in a wide array of common polar aprotic and polar protic organic solvents, a characteristic that is advantageous for its use in organic synthesis. Its solubility is governed by the "like dissolves like" principle, with its ester group and aromatic system dictating the optimal solvent choice. While predictive models provide excellent guidance, this guide underscores the necessity of empirical measurement for obtaining precise, actionable data. The detailed shake-flask protocol provided herein offers a robust and reliable framework for researchers to quantify the solubility of this important intermediate, facilitating more efficient process development, purification, and formulation design.

References

- Lingzhiyue Technology. (2026, January 4).

- Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. [Link]

- Fiveable. Like Dissolves Like Definition. [Link]

- Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?[Link]

- The Fountain Magazine. Like Dissolves Like. [Link]

- Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. [Link]

- ChemBK. (2024, April 9).

- Course Hero.

- BCC. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. 104901-43-1 this compound [lingzhiyuechem.com]

- 4. Methyl 4-bromo-3-methylbenzoate CAS#: 148547-19-7 [m.chemicalbook.com]

- 5. This compound | 104901-43-1 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. quora.com [quora.com]

- 9. fountainmagazine.com [fountainmagazine.com]

- 10. chem.libretexts.org [chem.libretexts.org]

"spectroscopic data for Methyl 3-bromo-4-methylbenzoate"

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-bromo-4-methylbenzoate

Introduction

This compound (CAS No. 104901-43-1) is a substituted aromatic ester with significant utility as a building block and intermediate in the synthesis of pharmaceuticals and other high-value fine chemicals.[1][2][3] Its molecular formula is C₉H₉BrO₂, and it possesses a molecular weight of approximately 229.07 g/mol .[4][5] Given its role in complex synthetic pathways, rigorous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The focus is not merely on the data itself, but on the underlying principles and experimental considerations that ensure data integrity and lead to an unambiguous structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of hydrogen atoms in a molecule. The chemical shift (δ), integration, and spin-spin coupling multiplicity of each signal provide a detailed map of the proton environment.

Causality Behind Experimental Choices

The choice of solvent and spectrometer frequency are critical for acquiring high-quality ¹H NMR data. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to the compound's good solubility and the solvent's relative chemical inertness. A high-field spectrometer (e.g., 500 MHz) is employed to achieve superior signal dispersion, which is crucial for resolving the closely spaced aromatic proton signals and accurately determining their coupling constants.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16 scans to ensure a good signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Data Summary and Interpretation

The ¹H NMR spectrum of this compound exhibits five distinct signals, corresponding to the three aromatic protons and the two methyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~8.18 - 8.23 | Doublet (d) or Singlet (s) | ~2.1 Hz | 1H | H-2 |

| ~7.85 - 7.90 | Doublet of Doublets (dd) | ~8.1, 1.9 Hz | 1H | H-6 |

| ~7.28 - 7.33 | Doublet (d) | ~8.1 Hz | 1H | H-5 |

| ~3.90 - 3.94 | Singlet (s) | N/A | 3H | -OCH₃ |

| ~2.44 - 2.48 | Singlet (s) | N/A | 3H | Ar-CH₃ |

(Data synthesized from multiple sources[1][5])

Interpretation of the Spectrum:

-

Aromatic Region (δ 7.0-8.5 ppm):

-

H-2 (δ ~8.18 ppm): This proton is deshielded due to its position ortho to the electron-withdrawing carbonyl group of the ester. It appears as a narrow doublet (or sometimes reported as a singlet) due to a small meta-coupling (⁴J) with H-6.[1]

-

H-6 (δ ~7.85 ppm): This proton is also ortho to the electron-withdrawing bromine atom and meta to the ester group. It experiences ortho-coupling with H-5 (³J ≈ 8.1 Hz) and meta-coupling with H-2 (⁴J ≈ 1.9 Hz), resulting in a doublet of doublets.[1]

-

H-5 (δ ~7.28 ppm): This proton is the most shielded of the aromatic protons as it is ortho to the electron-donating methyl group. It shows a clean doublet due to ortho-coupling with H-6 (³J ≈ 8.1 Hz).[1]

-

-

Aliphatic Region (δ 0-5.0 ppm):

-

-OCH₃ (δ ~3.90 ppm): The three protons of the methyl ester group appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic of a methyl group attached to an oxygen atom within an ester functionality.[1][5]

-

Ar-CH₃ (δ ~2.44 ppm): The protons of the methyl group attached directly to the aromatic ring appear as a singlet. This chemical shift is typical for a methyl group on a benzene ring.[1][5]

-

Visualization: Molecular Structure and Proton Assignments

Caption: ¹H NMR assignments for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, proton-decoupled ¹³C NMR spectra are simpler, with each unique carbon atom typically appearing as a single line.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 125 MHz (on a 500 MHz ¹H system) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024-4096) is required due to the low natural abundance of the ¹³C isotope.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ = 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~166 | C=O | Typical chemical shift for an ester carbonyl carbon. |

| ~142 | C-4 | Aromatic carbon attached to the methyl group; deshielded. |

| ~135 | C-2 | Aromatic carbon ortho to the ester, deshielded. |

| ~132 | C-6 | Aromatic carbon ortho to the bromine, deshielded. |

| ~130 | C-1 | Quaternary carbon attached to the ester group. |

| ~129 | C-5 | Aromatic carbon ortho to the methyl group. |

| ~123 | C-3 | Aromatic carbon directly attached to bromine; shielded by bromine's anisotropic effect but influenced by inductive effect. |

| ~52 | -OCH₃ | Characteristic shift for a methyl ester carbon. |

| ~22 | Ar-CH₃ | Typical shift for a methyl group on an aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within molecular bonds.

Experimental Protocol: ATR-IR Data Acquisition

-

Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

-

Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Expected Absorption Bands and Interpretation

The IR spectrum of this compound is dominated by absorptions from the ester group and the substituted aromatic ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2960-2850 | C-H Stretch | Methyl (CH₃) groups |

| ~1725-1710 | C=O Stretch | Ester (strong, sharp) |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1300-1100 | C-O Stretch | Ester (strong) |

| Below 800 | C-Br Stretch | Aryl Halide |

The two most diagnostic peaks are the intense C=O stretch of the ester carbonyl group around 1720 cm⁻¹ and the strong C-O stretch between 1300-1100 cm⁻¹.[8] The presence of these two bands is strong evidence for the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like esters, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: LC-MS (ESI) Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

-

Mobile Phase: An appropriate mobile phase (e.g., methanol/water with 0.1% formic acid) is used to carry the sample into the ESI source. Formic acid aids in the protonation of the analyte.

-

Ionization Mode: Operate the ESI source in positive ion mode.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-400).

Data Interpretation

The key feature in the ESI mass spectrum is the molecular ion peak. For this compound, this will be the protonated species, [C₉H₉BrO₂ + H]⁺.

-

Molecular Ion Peak: The calculated monoisotopic mass of the neutral molecule is ~227.98 Da. The ESI spectrum will show a prominent cluster of peaks corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 229.0 and 231.0 .[5]

-

Bromine Isotopic Pattern: A critical feature for confirming the presence of bromine is its characteristic isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak will appear as a pair of peaks (an "isotopic doublet") of almost equal intensity, separated by 2 m/z units. This is a definitive indicator for the presence of a single bromine atom in the molecule.

Visualization: Bromine Isotopic Pattern

Caption: Expected ESI-MS isotopic pattern for the protonated molecule.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the comprehensive characterization of this compound. ¹H NMR confirms the specific substitution pattern on the aromatic ring and the presence of the two distinct methyl groups. IR spectroscopy validates the existence of the key ester functional group. Finally, high-resolution mass spectrometry confirms the elemental composition and unequivocally demonstrates the presence of a single bromine atom through its distinct isotopic signature. Together, these techniques provide an unambiguous confirmation of the molecule's structure and a robust methodology for quality assessment in research and development settings.

References

- ChemBK. (2024, April 9). This compound.

- Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.

- Scott, K. N. (1972). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry.

- Lingzhiyue Technology. (2026, January 4). 104901-43-1 this compound.

- ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,....

Sources

"1H NMR spectrum of Methyl 3-bromo-4-methylbenzoate"

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-bromo-4-methylbenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and verification of small organic molecules. We will delve into the theoretical underpinnings of the spectrum, predict the expected signals based on molecular structure, analyze empirical data, and provide a field-proven protocol for data acquisition.

The Structural Landscape of this compound

To interpret the ¹H NMR spectrum, one must first understand the molecule's structure and the distinct chemical environments of its protons. This compound (C₉H₉BrO₂) possesses a 1,2,4-trisubstituted benzene ring, an ester methyl group, and a benzylic methyl group.

The key to its NMR spectrum lies in the asymmetry of the aromatic ring, which renders the three aromatic protons chemically non-equivalent. In total, there are five distinct proton environments:

-

H-2: The aromatic proton positioned ortho to the electron-withdrawing methyl ester group.

-

H-5: The aromatic proton positioned ortho to the electron-donating methyl group.

-

H-6: The aromatic proton positioned between the bromine atom and the methyl ester group.

-

-OCH₃: The three protons of the methyl ester group.

-

Ar-CH₃: The three protons of the methyl group attached to the aromatic ring.

The following diagram illustrates the molecular structure and the unique proton environments.

Caption: Molecular structure of this compound with distinct proton environments labeled.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

The appearance of a ¹H NMR spectrum is governed by three core principles: chemical shift (δ), spin-spin coupling (J), and integration.

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton. Electron-withdrawing groups (like esters and halogens) "deshield" protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like alkyls) "shield" them, causing an upfield shift.[1][2] Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm region.[3][4]

-

Spin-Spin Coupling: Non-equivalent protons on adjacent carbons influence each other's magnetic field, causing signals to split. The number of peaks in a split signal generally follows the "n+1 rule," where 'n' is the number of adjacent protons. The distance between these split peaks is the coupling constant (J), measured in Hertz (Hz). For aromatic systems, coupling between ortho protons (³J) is typically 7–10 Hz, while meta coupling (⁴J) is smaller, around 2–3 Hz.[5]

-

Integration: The area under each signal is directly proportional to the number of protons it represents.

Based on these principles, we can predict the spectrum:

-

-OCH₃ (Ester Methyl): These three protons are adjacent to an electron-withdrawing oxygen atom. They have no adjacent protons, so they will appear as a singlet, expected around 3.8-4.0 ppm.

-

Ar-CH₃ (Ring Methyl): These three benzylic protons also lack adjacent protons and will appear as a singlet.[3][4] Their position is typically between 2.2-2.5 ppm.

-

Aromatic Protons (H-2, H-5, H-6): These will be the most complex signals.

-

H-2: This proton is ortho to the strongly electron-withdrawing ester group, making it the most deshielded aromatic proton. It is meta-coupled to H-6 (J ≈ 2-3 Hz), so it should appear as a narrow doublet.

-

H-6: This proton is ortho to H-5 and meta to H-2. It will be split by both, appearing as a doublet of doublets (dd), with one large ortho coupling and one small meta coupling.

-

H-5: This proton is ortho to H-6. It should appear as a doublet with a large ortho coupling constant. Its chemical shift will be influenced by the ortho methyl group (shielding) and the para ester group (deshielding).

-

Analysis of Experimental ¹H NMR Data

An experimental spectrum provides the definitive structural confirmation. The reported ¹H NMR data for this compound, recorded in deuterated chloroform (CDCl₃), is as follows.[6]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| 8.18 | Doublet (d) | 2.1 | 1H | H-2 | Most downfield signal due to the ortho-ester group; small J value indicates meta-coupling to H-6. |

| 7.85 | Doublet of Doublets (dd) | 8.1, 1.9 | 1H | H-6 | Large J value (8.1 Hz) corresponds to ortho-coupling with H-5; small J value (1.9 Hz) is meta-coupling with H-2. |

| 7.28 | Doublet (d) | 8.1 | 1H | H-5 | Large J value corresponds to ortho-coupling with H-6. This is the most upfield aromatic proton. |

| 3.90 | Singlet (s) | N/A | 3H | -OCH₃ | Characteristic chemical shift for a methyl ester; singlet confirms no adjacent protons. |

| 2.44 | Singlet (s) | N/A | 3H | Ar-CH₃ | Typical chemical shift for a benzylic methyl group; singlet confirms no adjacent protons. |

The experimental data aligns perfectly with the predicted spectrum, providing a high-confidence validation of the molecular structure.

Standard Operating Protocol for ¹H NMR Spectrum Acquisition

This section details a robust, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of a small molecule like this compound.

Sample Preparation

The quality of the final spectrum is critically dependent on meticulous sample preparation.

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Selection: Choose a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds and was used for the reference spectrum.[6] The deuterium (²H) is not detected in ¹H NMR, thus preventing a large solvent signal from obscuring the analyte signals.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent (typically a 1% solution is used). TMS is chemically inert and its 12 equivalent protons produce a single, sharp signal which is defined as 0.0 ppm, serving as the universal reference point for the chemical shift scale.[1]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent containing TMS to the vial with the analyte. Vortex gently until the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically ~4 cm).

-

Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

Instrument Setup and Data Acquisition Workflow

The following workflow is a generalized procedure for a modern Fourier Transform NMR spectrometer.

Sources

A Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 3-bromo-4-methylbenzoate

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-bromo-4-methylbenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers and drug development professionals, this document delves into the theoretical prediction of chemical shifts, presents a detailed experimental protocol for spectral acquisition, and offers a thorough assignment of the carbon signals. By integrating established principles of substituent effects with modern predictive tools, this guide serves as a practical reference for the structural elucidation and quality control of this and related substituted aromatic compounds.

Introduction: The Role of ¹³C NMR in Structural Elucidation

This compound is a disubstituted aromatic ester whose precise chemical structure is critical to its function in synthetic pathways. ¹³C NMR spectroscopy is an indispensable, non-destructive analytical technique that provides unambiguous information about the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific signal, or resonance, in the spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to the local magnetic environment, which is influenced by factors such as hybridization, electronegativity of attached atoms, and resonance effects.

This guide will systematically deconstruct the ¹³C NMR spectrum of this compound, providing both the theoretical foundation and practical methodology required for its accurate interpretation.

Theoretical Principles and Chemical Shift Prediction

The chemical shifts in a substituted benzene ring can be estimated with reasonable accuracy by starting with the chemical shift of benzene (δ ≈ 128.5 ppm) and applying additive corrections for each substituent. The substituents on this compound (–COOCH₃, –Br, and –CH₃) each exert distinct electronic effects, modifying the electron density and thus the magnetic shielding of the aromatic carbons.

Substituent Effects:

-

Carbomethoxy Group (–COOCH₃): This is an electron-withdrawing group (EWG) through both inductive and resonance effects. It deshields the ipso-carbon (the carbon it is attached to) and the para-carbon, while having a smaller effect on the ortho and meta positions.

-

Methyl Group (–CH₃): As an electron-donating group (EDG), the methyl group shields the attached carbon (ipso) and particularly the ortho and para carbons, causing them to shift upfield (to lower ppm values).

-

Bromine (–Br): Bromine exhibits a dual nature. It is strongly electronegative, leading to inductive electron withdrawal, which deshields nearby carbons. However, it also has lone pairs that can be donated into the ring via resonance, which would be a shielding effect. For halogens heavier than fluorine, the so-called "heavy atom effect" becomes significant.[1][2] This effect, arising from spin-orbit coupling and increased diamagnetic shielding from the halogen's large electron cloud, often leads to a net shielding (upfield shift) of the directly attached ipso-carbon, counteracting the expected deshielding from electronegativity.[1][3]

To visualize the specific carbon atoms under discussion, the following structure and numbering scheme are used:

Caption: Molecular structure and numbering of this compound.

Based on these principles and data from analogous compounds, a predicted spectrum can be generated.[4] Online prediction algorithms, which use large databases and machine learning, provide a more refined estimation.[5][6][7][8]

Experimental Methodology

The acquisition of a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter selection. The following protocol is a self-validating system designed for accuracy and reproducibility.

Workflow for ¹³C NMR Spectrum Acquisition

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Protocol

-

Sample Preparation:

-

Accurately weigh between 50-100 mg of this compound. A higher concentration is necessary for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[9][10]

-

Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent that dissolves many organic compounds and provides a deuterium signal for the spectrometer's lock system.[10]

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.0 ppm). Alternatively, the solvent peak of CDCl₃ (δ ≈ 77.16 ppm) can be used for calibration.[11]

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particulates are present.[10]

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step compensates for any magnetic field drift.[12]

-

Tune and match the ¹³C probe to the sample to maximize signal transmission and sensitivity.

-

Shim the magnetic field by adjusting the shim coils to optimize the field homogeneity, which results in sharp, symmetrical peaks.[12]

-

Set the acquisition parameters. For a standard proton-decoupled ¹³C spectrum, key parameters include the pulse angle (typically 30-45° to allow for faster repetition) and the relaxation delay (d1, e.g., 2 seconds) to allow carbons to return to equilibrium between pulses.[12][13]

-

Initiate the acquisition. The number of scans (ns) will depend on the sample concentration but typically ranges from several hundred to several thousand to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to convert the raw time-domain data (Free Induction Decay, FID) into the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply a baseline correction to produce a flat baseline across the spectrum.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.

-

Identify and label the chemical shift of each peak.

-

Spectral Analysis and Signal Assignment

The ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule. The predicted chemical shifts, based on computational models and empirical data, are presented below.[6]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale for Assignment |

| C₇ (C=O) | ~165.8 | Quaternary (C) | Carbonyl carbon of an ester, characteristically found in the 160-185 ppm region.[14][15] Most downfield signal. |

| C₄ (C-CH₃) | ~141.2 | Quaternary (C) | Aromatic carbon bearing the electron-donating methyl group. Deshielded due to substitution. |

| C₁ (C-COOCH₃) | ~132.6 | Quaternary (C) | Aromatic carbon attached to the electron-withdrawing ester group. |

| C₆ (CH) | ~132.1 | Tertiary (CH) | Aromatic CH ortho to the ester group. Deshielded by the ester's inductive effect. |

| C₅ (CH) | ~130.4 | Tertiary (CH) | Aromatic CH meta to the ester group and ortho to the methyl group. |

| C₂ (CH) | ~128.2 | Tertiary (CH) | Aromatic CH meta to both the bromine and methyl groups. |

| C₃ (C-Br) | ~122.5 | Quaternary (C) | Aromatic carbon bonded to bromine. Its upfield shift relative to other substituted carbons is a classic example of the heavy atom effect.[1] |

| C₈ (O-CH₃) | ~52.4 | Primary (CH₃) | Methoxy carbon of the ester group, typically found in the 50-65 ppm range.[14] |

| C₉ (Ar-CH₃) | ~20.1 | Primary (CH₃) | Aromatic methyl carbon, appearing in the typical alkane region around 10-35 ppm.[14] |

Note: Quaternary carbons (C₁, C₃, C₄, C₇) typically exhibit lower intensity signals in a standard proton-decoupled ¹³C spectrum due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons and often longer relaxation times.[11]

Conclusion

The ¹³C NMR spectrum of this compound can be fully assigned through a systematic application of chemical shift theory, substituent effect analysis, and established experimental protocols. The carbonyl (δ ≈ 165.8 ppm) and aliphatic methyl/methoxy carbons (δ ≈ 20.1 and 52.4 ppm) are readily identified in their characteristic regions. Within the aromatic region (δ ≈ 122-142 ppm), the interplay of the electron-withdrawing ester, the electron-donating methyl group, and the halogen's heavy atom effect creates a distinct pattern of signals that, when correctly interpreted, confirms the 1,3,4-substitution pattern of the molecule. This guide provides the necessary framework for researchers to confidently utilize ¹³C NMR for the structural verification and purity assessment of this important synthetic intermediate.

References

- CASPRE - 13C NMR Predictor. (n.d.).

- Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons.

- Chemaxon. (n.d.). NMR Predictor.

- Liu, X.-D., Fan, H.-L., & Xiao, J.-P. (2016). Study on the Heavy Atom Effect on 13C NMR Spectroscopy. University Chemistry, 31(3), 32.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- ACD/Labs. (n.d.). NMR Predictor.

- Mestrelab Research. (n.d.). Download NMR Predict.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Scribd. (n.d.). 13-C NMR Chemical Shift Table.

- University of Maryland Baltimore County. (n.d.). NMR Sample Requirements and Preparation.

- Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815).

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- Rusakov, Y. Y., Krivdin, L. B., & Shi, Y. (2018). Relativistic Heavy Atom Effect on 13 C NMR Chemical Shifts Initiated by Adjacent Multiple Chalcogens. Magnetic Resonance in Chemistry, 56(8), 716-726.

- University of Calgary. (n.d.). 13C NMR Spectroscopy.

- University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400.

- Liu, X.-D., Fan, H.-L., & Xiao, J.-P. (2016). Study on the Heavy Atom Effect on 13C NMR Spectroscopy. University Chemistry, 31(3), 32-35.

- University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.

- Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products (pp. 121-150). Royal Society of Chemistry.

- Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

- Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.

- Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-243.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. CASPRE [caspre.ca]

- 6. Visualizer loader [nmrdb.org]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. acdlabs.com [acdlabs.com]

- 9. scribd.com [scribd.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. books.rsc.org [books.rsc.org]

- 13. chem.uiowa.edu [chem.uiowa.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scribd.com [scribd.com]

An In-Depth Technical Guide to the FT-IR Spectrum of Methyl 3-bromo-4-methylbenzoate

This guide provides a detailed analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 3-bromo-4-methylbenzoate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the vibrational characteristics of this substituted aromatic ester, offering insights into how its structural features are translated into a unique spectral signature.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the identification and characterization of organic molecules. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which reveals the vibrational modes of the bonds within the molecule. Each functional group possesses a characteristic set of vibrational frequencies, making the FT-IR spectrum a molecular "fingerprint." For a molecule such as this compound, with its ester functionality and substituted aromatic ring, FT-IR spectroscopy allows for the confirmation of its structural integrity and the identification of key chemical features.

The utility of FT-IR lies in its ability to provide rapid, non-destructive analysis. In the context of drug development and chemical synthesis, it is a first-line method for verifying the identity of starting materials, intermediates, and final products. The spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹). The former is characterized by absorptions corresponding to specific functional groups, while the latter contains a complex pattern of absorptions unique to the molecule as a whole.[1][2]

Molecular Structure of this compound